5-Methoxy-7-methylindole-3-carbaldehyde
Description
Overview of Indole (B1671886) Scaffold Importance in Chemical Research and Natural Products
The indole nucleus is widely recognized as a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is capable of binding to multiple biological receptors. This versatility has rendered it a cornerstone in drug discovery and development. sigmaaldrich.com Indole derivatives are found in a multitude of natural products, including essential amino acids like tryptophan, neurotransmitters such as serotonin, and a wide variety of alkaloids. chim.it The broad spectrum of biological activities exhibited by indole-containing molecules—ranging from anti-inflammatory to anticancer and antimicrobial properties—drives the continuous exploration of this heterocyclic system. chim.it
Structural Classification and Unique Features of 5-Methoxy-7-methylindole-3-carbaldehyde
This compound is a polysubstituted indole derivative. Its structure is defined by an indole core with a methoxy (B1213986) group (-OCH₃) at the C5 position, a methyl group (-CH₃) at the C7 position, and a carbaldehyde (or formyl) group (-CHO) at the C3 position. The presence and specific placement of these functional groups impart distinct chemical properties to the molecule, influencing its reactivity, polarity, and potential for further chemical modification.
The aldehyde group at the C3 position is a key reactive site, enabling a variety of chemical transformations such as oxidations, reductions, and condensation reactions. The electron-donating nature of the methoxy group at C5 and the methyl group at C7 increases the electron density of the indole ring system, which can influence the regioselectivity of subsequent electrophilic substitution reactions. researchgate.net
Below are the key chemical properties of this compound.
| Property | Value |
| IUPAC Name | 5-methoxy-7-methyl-1H-indole-3-carbaldehyde |
| Molecular Formula | C₁₁H₁₁NO₂ |
| Molecular Weight | 189.21 g/mol |
| Canonical SMILES | CC1=CC(=CC2=C1NC=C2C=O)OC |
| InChI Key | XRDMHSGSJNDYLJ-UHFFFAOYSA-N |
This data is compiled from available chemical databases. smolecule.com
Historical Context of Indole-3-Carbaldehyde Research as Key Intermediates
Indole-3-carbaldehydes, as a class, have a significant history as crucial building blocks in organic synthesis. researchgate.net Their utility stems from the reactivity of the aldehyde functional group, which serves as a handle for introducing molecular complexity. Historically, these compounds have been indispensable intermediates for the synthesis of a wide range of biologically active molecules, including various alkaloids and pharmaceuticals. researchgate.net The development of synthetic methods to access indole-3-carbaldehydes, such as the Vilsmeier-Haack reaction on indoles, has been a fundamental aspect of heterocyclic chemistry, enabling the construction of diverse molecular libraries for biological screening. google.com
Research Landscape and Current Academic Interest in Substituted Indole Systems
The academic interest in substituted indole systems remains robust, driven by the quest for new therapeutic agents and functional materials. chim.it Current research often focuses on the development of novel, efficient, and regioselective methods for the functionalization of the indole core. acs.orgrsc.org The synthesis of polysubstituted indoles like this compound is of interest as the specific substitution pattern can fine-tune the biological activity and physicochemical properties of the resulting molecules. The strategic placement of substituents can lead to enhanced binding affinity for biological targets or improved pharmacokinetic profiles. chemimpex.com Consequently, the synthesis and derivatization of such specifically substituted indoles are central to many research programs in medicinal chemistry and materials science. chim.it
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H11NO2 |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
5-methoxy-7-methyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C11H11NO2/c1-7-3-9(14-2)4-10-8(6-13)5-12-11(7)10/h3-6,12H,1-2H3 |
InChI Key |
XRDMHSGSJNDYLJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1NC=C2C=O)OC |
Origin of Product |
United States |
Synthetic Methodologies for 5 Methoxy 7 Methylindole 3 Carbaldehyde and Its Analogs
Established Synthetic Routes for Indole-3-Carbaldehydes
The introduction of a carbaldehyde group at the C3 position of the indole (B1671886) ring is a common transformation, often serving as a crucial step in the synthesis of more complex molecules. Several classical and modern formylation techniques are employed for this purpose.
Vilsmeier-Haack Formylation and Related Techniques for Aldehyde Group Introduction
The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heterocyclic compounds, including indoles. google.comrsc.orgsigmaaldrich.com The reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). google.comsigmaaldrich.com This forms a chloroiminium ion, an electrophilic species that attacks the electron-rich C3 position of the indole ring. rsc.org Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired indole-3-carbaldehyde. sigmaaldrich.comrsc.org
The reaction is highly regioselective for the C3 position in indoles due to the high electron density at this carbon. The general mechanism involves the following steps:
Formation of the electrophilic Vilsmeier reagent (a chloroiminium salt) from DMF and POCl₃. rsc.org
Electrophilic attack of the Vilsmeier reagent on the C3 position of the indole ring. rsc.org
Hydrolysis of the resulting iminium intermediate to afford the aldehyde. rsc.org
The Vilsmeier-Haack reaction is generally efficient and proceeds under relatively mild conditions, making it a preferred method for the synthesis of indole-3-carbaldehydes. rsc.org
Interactive Data Table: Vilsmeier-Haack Reaction Conditions
| Substrate | Reagents | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Indole | DMF, POCl₃ | DMF | 0 °C to 85 °C | High |
| Electron-rich Indoles | DMF, POCl₃ | DMF | Room Temperature to 90 °C | Good to Excellent |
Bischler Indole Synthesis and Modifications for Methoxy-Activated Indoles
The Bischler indole synthesis involves the reaction of an α-halo- or α-hydroxy-ketone with an excess of an aryl amine in the presence of an acid catalyst. acs.orgnih.gov This method leads to the formation of 2-substituted or 2,3-disubstituted indoles. nih.gov For methoxy-activated indoles, modifications of the Bischler synthesis can be employed. The presence of a methoxy (B1213986) group on the aniline (B41778) starting material can influence the cyclization step. nih.gov
The reaction mechanism is complex and can lead to mixtures of products, which has limited its application compared to other indole syntheses. acs.org However, modified procedures have been developed to improve yields and regioselectivity. acs.org One such modification involves a carbenoid N-H insertion reaction followed by an ion-exchange mediated cyclization, which has been successfully used to prepare a methyl N-methyl-5,7-dimethoxy-3-methylindole-2-carboxylate. nih.gov
Fischer Indole Synthesis and Adaptations for Substituted Indoles
The Fischer indole synthesis is one of the oldest, most reliable, and widely used methods for the preparation of indoles. clockss.orgresearchgate.netchemicalbook.com The reaction involves the cyclization of an arylhydrazone, formed from the condensation of an arylhydrazine and a carbonyl compound (aldehyde or ketone), under acidic conditions. chemicalbook.com A variety of Brønsted and Lewis acids can be used as catalysts, including HCl, H₂SO₄, polyphosphoric acid, and zinc chloride. researchgate.netchemicalbook.com
This method is highly versatile and allows for the synthesis of a wide range of substituted indoles by varying the substituents on both the arylhydrazine and the carbonyl compound. clockss.orgresearchgate.net For the synthesis of methoxy- and methyl-substituted indoles, the corresponding substituted phenylhydrazines are used as starting materials. The position of the substituents on the final indole ring is determined by their position on the starting arylhydrazine. For example, to synthesize a 5-methoxy-7-methylindole, one would start with (4-methoxy-2-methylphenyl)hydrazine. The reaction of this hydrazine (B178648) with a suitable carbonyl compound, followed by acid-catalyzed cyclization, would yield the desired substituted indole.
Interactive Data Table: Fischer Indole Synthesis Reactants for Substituted Indoles
| Target Indole | Arylhydrazine | Carbonyl Compound | Catalyst |
|---|---|---|---|
| 5-Methoxyindole | (4-Methoxyphenyl)hydrazine (B1593770) | Pyruvic acid | Polyphosphoric acid |
| 7-Methylindole | (2-Methylphenyl)hydrazine | Acetone | Zinc chloride |
| 5-Methoxy-7-methylindole | (4-Methoxy-2-methylphenyl)hydrazine | Pyruvic acid | Acetic acid/HCl |
Hemetsberger Indole Synthesis as a Strategy for Methoxy-Activated Indoles
The Hemetsberger indole synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to yield an indole-2-carboxylic ester. wikipedia.org The starting azido-propenoic esters are typically prepared through a Knoevenagel condensation of an aryl aldehyde with an α-azidoacetate. psu.edu This method is particularly useful for the synthesis of indoles with substituents on the benzene (B151609) ring, including methoxy groups. nih.govbldpharm.com
The reaction proceeds via a postulated nitrene intermediate, although the exact mechanism is not fully understood. wikipedia.org The thermolysis is often carried out in a high-boiling solvent like xylene. The Hemetsberger synthesis provides good yields, often exceeding 70%, but its popularity is somewhat limited by the stability and synthetic accessibility of the starting azido (B1232118) compounds. wikipedia.org For meta-substituted starting materials, a mixture of 5- and 7-substituted indoles can be formed. psu.edu
Targeted Synthesis of 5-Methoxy-7-methylindole-3-carbaldehyde Core Structure
The synthesis of the specific this compound requires a strategy that first constructs the 5-methoxy-7-methylindole core, followed by the introduction of the aldehyde group at the C3 position.
Strategies for Introducing Methoxy and Methyl Groups at Specific Indole Positions
The regioselective introduction of substituents onto the indole's benzene ring is a key challenge in the synthesis of specifically substituted indoles.
Introduction of the Methoxy Group at C5: The introduction of a methoxy group at the C5 position can be achieved by starting with a precursor that already contains this functionality. For instance, in the Fischer indole synthesis, using (4-methoxyphenyl)hydrazine as the starting material will result in a 5-methoxyindole. Alternatively, direct functionalization of the indole ring at the C5 position can be challenging due to its lower reactivity compared to the pyrrole (B145914) ring. However, recent advances in C-H functionalization using directing groups have provided new avenues for site-selective modifications.
Introduction of the Methyl Group at C7: The introduction of a methyl group at the C7 position of the indole nucleus is also typically achieved by starting with a pre-functionalized precursor, such as (2-methylphenyl)hydrazine in a Fischer indole synthesis. Direct C-H functionalization at the C7 position is difficult due to the inherent reactivity of the indole ring, which favors substitution at C3, C2, and then the benzene ring. However, the use of directing groups at the N1 position of the indole has enabled site-selective C-H activation and functionalization at the C7 position using transition metal catalysts. These directing groups, often bulky, coordinate to the metal catalyst and direct the functionalization to the adjacent C7 position.
A plausible synthetic route to 5-methoxy-7-methylindole would involve the Fischer indole synthesis starting from (4-methoxy-2-methylphenyl)hydrazine. Once the 5-methoxy-7-methylindole core is synthesized, the aldehyde group can be introduced at the C3 position using the Vilsmeier-Haack reaction, as the C3 position is highly activated for electrophilic substitution.
Synthesis from Indole Precursors and Existing Indole Derivatives
The synthesis of this compound is most commonly achieved through the functionalization of a pre-existing 5-methoxy-7-methylindole ring system. The introduction of the carbaldehyde group at the C3 position is a critical step, for which the Vilsmeier-Haack reaction is a conventional and highly effective method. ekb.egwikipedia.org
The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically formed in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). wikipedia.orgcambridge.orgorganic-chemistry.org This reagent, a chloroiminium salt, acts as the electrophile in an electrophilic aromatic substitution reaction with the electron-rich indole ring. wikipedia.orgyoutube.com The indole's C3 position is the most nucleophilic and kinetically favored site for electrophilic attack, leading to the regioselective formation of the 3-formyl derivative. The reaction proceeds via an iminium ion intermediate, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde. wikipedia.org While this method is robust and generally provides high yields, it often requires stoichiometric amounts of reagents and relatively harsh conditions. researchgate.net
Alternative strategies can involve the initial construction of the indole core itself. Classical methods like the Fischer indole synthesis, which involves the reaction of a substituted phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions, can be employed to construct the 5-methoxy-7-methylindole scaffold from appropriate acyclic precursors. smolecule.comrsc.org Once the indole ring is formed, formylation via the Vilsmeier-Haack reaction or other functionalization techniques can be applied.
Development of Novel Synthetic Approaches and Yield Optimization
Recent advancements in organic synthesis have focused on developing more efficient, milder, and selective methods for the preparation of indole derivatives, moving beyond classical stoichiometric reactions.
Exploration of Catalytic Methods in Indole Synthesis
The development of catalytic approaches for indole formylation aims to reduce waste and avoid the harsh reagents common in traditional methods. A notable example is the catalytic version of the Vilsmeier-Haack reaction. orgsyn.org This process utilizes a catalytic P(III)/P(V)=O cycle, which can be initiated by various phosphine (B1218219) oxides. This catalytic approach allows for the formylation of indoles under milder conditions and demonstrates tolerance for a range of sensitive functional groups, including esters, nitriles, and boronic esters. orgsyn.org
Beyond formylation, various transition metal-catalyzed reactions have been developed for the synthesis of 3-substituted indoles. rsc.org These methods often involve catalysts based on palladium, copper, or rhodium and can facilitate a diverse array of C-C and C-heteroatom bond formations at the indole C3 position, showcasing the versatility of catalytic strategies in generating complex indole analogs. beilstein-journals.org
Regioselective Functionalization Techniques for Indole Ring Systems
While the C3 position of indole is electronically favored for substitution, methods that allow for functionalization at other positions are crucial for creating structural diversity. Regioselective functionalization techniques, particularly those involving transition metal-catalyzed C-H activation, have become powerful tools for this purpose. researchgate.netnsf.gov
These strategies often employ a directing group on the indole nitrogen or at another position to guide the catalyst to a specific C-H bond. For instance, Pd(II)-catalyzed C-H arylation of indoles bearing a C3-formyl group can direct functionalization to the C4 position. nih.gov Similarly, cobalt(III) catalysis has been used for the directed C7-alkynylation of indolines. researchgate.net These methods provide precise control over the site of reaction, enabling the synthesis of indole derivatives with substitution patterns that are difficult to achieve through classical electrophilic substitution reactions. nih.govbeilstein-journals.org The choice of catalyst and directing group is critical in determining the regiochemical outcome, allowing for selective functionalization at the C2, C4, or C7 positions, among others. researchgate.net
Comparative Analysis of Synthetic Efficiencies and Scalability for Research Purposes
The choice of a synthetic route for this compound and its analogs depends on the specific goals of the research, such as the desired scale, purity, and structural complexity.
Classical methods , like the standard Vilsmeier-Haack reaction, remain highly valuable for their reliability and scalability in producing C3-formylated indoles. The starting materials are readily available, and the procedure is well-established, making it suitable for the large-scale synthesis of the parent compound. ekb.eg However, the use of stoichiometric, corrosive reagents (POCl₃) and the often vigorous reaction conditions can limit its application for substrates with sensitive functional groups and raise environmental concerns. researchgate.net
Catalytic methods represent a significant advancement, offering milder reaction conditions, greater functional group tolerance, and reduced chemical waste. The catalytic Vilsmeier-Haack reaction, for example, provides a more "green" alternative to the traditional process. orgsyn.org While these methods are highly efficient and elegant, the development and cost of specialized catalysts, as well as the need for rigorous exclusion of air and moisture, can sometimes pose challenges for large-scale industrial production compared to simpler, classical procedures.
Regioselective C-H functionalization techniques are at the forefront of synthetic innovation. Their primary advantage is the ability to forge bonds at less reactive positions of the indole ring with high precision, granting access to a vast chemical space of novel analogs. researchgate.netnih.gov For exploratory research and the generation of compound libraries for drug discovery, these methods are unparalleled. However, they often require multi-component catalyst systems, expensive transition metals, and extensive optimization, which can make them less practical for the bulk synthesis of a single, simple target.
The following table provides a comparative overview of these synthetic approaches.
| Feature | Classical Vilsmeier-Haack | Catalytic Methods | Regioselective C-H Functionalization |
| Reagents | Stoichiometric (e.g., POCl₃, DMF) | Catalytic (e.g., Phosphine oxides, Transition metals) | Catalytic (e.g., Pd, Co, Rh) with directing groups |
| Selectivity | High for C3 position | High for C3 (formylation) or other targeted reactions | High for specific, less reactive positions (C2, C4, C7) |
| Conditions | Often harsh, high temperatures | Generally mild | Varies, often requires inert atmosphere |
| Scalability | High | Moderate to High | Low to Moderate (often for lab-scale) |
| Substrate Scope | Good for robust indoles | Broader, tolerates more functional groups | Highly dependent on directing group and catalyst system |
| Primary Use | Bulk synthesis of C3-aldehydes | Efficient and "green" synthesis, functional group tolerance | Synthesis of novel, complex analogs; library generation |
Reactivity and Derivatization Studies of 5 Methoxy 7 Methylindole 3 Carbaldehyde
Functionalization of the Aldehyde Moiety
The aldehyde group at the C3 position of 5-Methoxy-7-methylindole-3-carbaldehyde is a versatile functional handle for a variety of chemical transformations. These include condensation reactions, reductions and oxidations, and carbon-carbon bond-forming reactions.
Condensation Reactions with Amines and Hydrazines
The aldehyde functionality of indole-3-carbaldehydes readily undergoes condensation reactions with primary amines to form Schiff bases (imines). This reaction is a cornerstone of organic synthesis and is expected to proceed efficiently with this compound. The presence of the electron-rich indole (B1671886) nucleus, further activated by the methoxy (B1213986) and methyl substituents, does not significantly hinder this classical aldehyde chemistry.
Similarly, condensation with hydrazines and substituted hydrazines yields the corresponding hydrazones. These reactions are typically carried out in a suitable solvent, often with acid or base catalysis to facilitate the dehydration step. The resulting imines and hydrazones are valuable intermediates for the synthesis of more complex heterocyclic systems.
Table 1: Examples of Condensation Reactions with Indole-3-carbaldehyde Analogues Note: The following table is illustrative of the types of condensation reactions indole-3-carbaldehydes undergo. Specific studies on this compound are not readily available in the cited literature.
| Reactant 1 | Reactant 2 | Product Type |
| Indole-3-carbaldehyde | Aniline (B41778) | Schiff Base (Imine) |
| Indole-3-carbaldehyde | Hydrazine (B178648) | Hydrazone |
| Indole-3-carbaldehyde | Phenylhydrazine (B124118) | Phenylhydrazone |
| Indole-3-carbaldehyde | Semicarbazide | Semicarbazone |
| Indole-3-carbaldehyde | Thiosemicarbazide | Thiosemicarbazone |
Reductions and Oxidations of the Carbaldehyde Group
The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.
Reduction: The reduction of the carbaldehyde to the corresponding alcohol, (5-Methoxy-7-methyl-1H-indol-3-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (NaBH4) is a mild and selective reagent commonly used for the reduction of aldehydes and ketones and is effective for this transformation, typically in an alcoholic solvent like methanol or ethanol. The reaction proceeds via nucleophilic attack of a hydride ion on the carbonyl carbon. More powerful reducing agents like lithium aluminum hydride (LiAlH4) would also be effective but are less chemoselective.
Oxidation: The aldehyde can be oxidized to 5-Methoxy-7-methylindole-3-carboxylic acid. A range of oxidizing agents can be employed for this purpose. Milder oxidants are generally preferred to avoid over-oxidation or degradation of the indole ring. In biological systems, aldehyde oxidases can convert indole-3-carbaldehyde to indole-3-carboxylic acid. Chemical methods for the oxidation of indole-3-carbaldehydes to their corresponding carboxylic acids are also well-established.
Table 2: Reduction and Oxidation of the Aldehyde Group in Indole Analogues Note: This table provides examples of typical reagents used for the reduction and oxidation of indole-3-carbaldehydes.
| Starting Material | Transformation | Reagent | Product |
| Indole-3-carbaldehyde | Reduction | Sodium Borohydride (NaBH4) | (1H-indol-3-yl)methanol |
| Indole-3-carbaldehyde | Oxidation | Aldehyde Oxidase | Indole-3-carboxylic acid |
Knoevenagel Condensations and Related Carbon-Carbon Coupling Reactions
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to an aldehyde followed by a dehydration, leading to the formation of a new carbon-carbon double bond. The aldehyde group of this compound is a suitable substrate for this reaction. The reaction is typically catalyzed by a weak base, such as an amine or its salt (e.g., piperidine).
Active methylene compounds that can be used in this reaction include malonic acid and its esters, cyanoacetic acid and its esters, and malononitrile. The products of these reactions are α,β-unsaturated compounds which are versatile synthetic intermediates. For instance, the reaction of an indole-3-carboxaldehyde (B46971) with an active methylene compound can yield the corresponding condensation product, which can then be further modified.
Electrophilic and Nucleophilic Substitutions on the Indole Nucleus
The indole ring is an electron-rich aromatic system, and the presence of the methoxy group at the 5-position and the methyl group at the 7-position further enhances its electron density, making it more susceptible to electrophilic substitution.
Halogenation of Methoxy-Activated Indoles
The electron-donating nature of the methoxy group strongly activates the indole nucleus towards electrophilic substitution. Studies on the enzymatic bromination of 5-methoxyindole have shown that halogenation occurs at the electron-rich C3-position. In the case of this compound, the C3 position is already substituted. Therefore, electrophilic halogenation would be expected to occur at other activated positions on the indole ring, such as the C2, C4, or C6 positions. The directing effects of the existing substituents would influence the regioselectivity of the halogenation.
Cyclization Reactions Involving Indole Derivatives
The indole nucleus can participate in various cyclization reactions to form more complex polycyclic systems. For example, indoles can undergo nitrosation under acidic conditions to form indazole derivatives. A study on the nitrosation of 7-methyl-indole demonstrated its conversion to 7-Methyl-1H-indazole-3-carboxaldehyde. While this reaction starts from the indole rather than the indole-3-carbaldehyde, it illustrates a mode of reactivity where the indole ring undergoes a ring transformation. It is conceivable that derivatives of this compound could be designed to undergo intramolecular cyclization reactions, potentially involving the aldehyde group or other appended functionalities.
Formation of Complex Molecular Architectures and Heterocyclic Systems
The aldehyde functional group of this compound is a key handle for elaboration into more complex structures, including various heterocyclic systems. This reactivity is fundamental to its use as a building block in synthetic chemistry.
The 3-carbaldehyde moiety readily undergoes condensation reactions with hydrazine derivatives to form hydrazones, which can be further modified. A significant application is the synthesis of indole-containing amidinohydrazones, which have been investigated as potential therapeutic agents. The general synthetic route involves the reaction of an indole-3-carbaldehyde with a suitable isothiosemicarbazide derivative, followed by reaction with an amine.
For instance, in the synthesis of dual agonists for relaxin family peptide receptors 3 and 4 (RXFP3/4), an analogous indole aldehyde (aldehyde 11 ) is reacted with an S-methylated thiosemicarbazide derivative (24 ) under acidic conditions to form an intermediate hydrazone (25 ). This intermediate is then reacted with a primary amine, such as 4-chlorophenethylamine, typically under microwave conditions, to yield the final amidinohydrazone product. nih.gov This synthetic strategy highlights a robust method for converting the aldehyde group into a more complex, nitrogen-rich side chain, which is crucial for biological interactions.
The indole core of this compound can serve as a foundation for the construction of polycyclic indole-fused systems. rsc.org Various synthetic strategies, often employing transition metal catalysis, can be utilized to build additional rings onto the indole scaffold. One of the most powerful methods for constructing indole skeletons is the Larock indole synthesis, which can be adapted for intramolecular reactions to create fused rings. nih.gov
Methodologies for synthesizing 3,4-, 3,5-, and 3,6-fused tricyclic indoles have been developed using palladium-catalyzed intramolecular Larock indole annulation. nih.gov These reactions typically start with ortho-haloaniline derivatives tethered to an alkyne. While not starting directly from this compound, the aldehyde group can be chemically transformed into a suitable tether for such cyclizations. For example, the aldehyde could be converted into an alkyne via a Corey-Fuchs reaction or used in a Wittig-type reaction to introduce a side chain that could participate in a subsequent ring-closing reaction. Another approach involves an allene-mediated electrocyclic reaction involving the pyrrole (B145914) 2,3-bond to construct a functionalized indole ring, which can then be further modified. clockss.org
Structure-Activity Relationship (SAR) Studies via Systematic Derivatization
Systematic modification of the this compound scaffold is a cornerstone of medicinal chemistry efforts to optimize biological activity, selectivity, and pharmacokinetic properties. The substituents at the C5 and C7 positions are particularly important in modulating these effects.
Structure-activity relationship (SAR) studies on related indole derivatives have demonstrated the critical role of substituents on the benzene (B151609) ring portion of the indole nucleus. In the context of RXFP3 agonists, the presence and position of methyl and methoxy groups have a profound impact on potency.
Research has shown that the addition of a methyl group at the C7 position can significantly enhance biological activity. For example, the 7-methyl analogue of an indole-based RXFP3 agonist was found to be 10-fold more potent than its unsubstituted counterpart, suggesting that the C7 position may interact with a hydrophobic binding pocket in the receptor. nih.gov Similarly, the placement of a methoxy group also influences activity. A "methoxy-walk" analysis, where a methoxy group was moved to different positions (C4, C5, C6, and C7), revealed that the 5-methoxy derivative was the most active in that particular series. nih.gov Combining these features—a methoxy group at C5 and a methyl group at C7—led to compounds with substantially improved potency, with EC50 values below 100 nM. nih.gov These findings underscore the synergistic effect of the specific substitution pattern found in this compound for certain biological targets.
| Compound Analogue | Modification from Parent Compound | EC50 (nM) | Fold Change in Potency |
|---|---|---|---|
| Parent Compound (2a) | Unsubstituted | 6937 | - |
| 7-Methyl Analogue (2e) | Addition of C7-Methyl | 647 | ~10x increase |
| 5-Methoxy Analogue (2g) | Addition of C5-Methoxy | 1677 | ~4x increase |
| 5-Methoxy, 7-Methyl Analogue (2t) | Addition of C5-Methoxy and C7-Methyl | <100 | >69x increase |
Data adapted from studies on indole-containing amidinohydrazones. nih.gov EC50 values represent the concentration required to elicit a half-maximal response.
The core structure of this compound is an ideal starting point for the design and synthesis of compound libraries for high-throughput screening. The goal of library synthesis is to create a diverse set of related molecules to explore a wide range of chemical space and identify new hits for biological targets.
Analog design strategies often incorporate key structural features of known pharmacologically relevant natural products, such as alkaloids. asinex.com This "BioDesign" approach focuses on privileged pharmacophores and ring systems. asinex.com The derivatization of the this compound scaffold, particularly at the C3-aldehyde position, allows for the introduction of diverse functional groups and linkers, leading to libraries with varied physicochemical properties. These libraries can be designed to be "lead-like," meaning they possess properties amenable to rapid hit-to-lead optimization. asinex.com The systematic synthesis of analogs, as demonstrated in the SAR studies of RXFP3 agonists, is a practical example of creating a focused library to probe the specific requirements of a biological target. nih.gov
Mechanistic Investigations of Biological Activities of 5 Methoxy 7 Methylindole 3 Carbaldehyde and Its Derivatives in Vitro and Cellular Studies
Interactions with Biological Targets
The biological effects of indole-based compounds are initiated by their interaction with specific cellular components, such as enzymes and receptors. These interactions trigger downstream signaling cascades that define their mechanism of action.
Research on indole (B1671886) derivatives has identified key molecular targets, including the Aryl Hydrocarbon Receptor (AhR) and various enzymes.
Aryl Hydrocarbon Receptor (AhR) Activation: A primary mechanism for the biological activity of indole derivatives is through the activation of the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor crucial for regulating immune responses and maintaining intestinal homeostasis. mdpi.comnih.gov Studies on the tryptophan metabolite Indole-3-carboxaldehyde (B46971) (IAld) have demonstrated that it is an effective agonist of AhR. nih.govresearchgate.net Upon binding, IAld initiates the translocation of AhR to the nucleus, where it modulates the transcription of target genes. This activation is a critical upstream event for many of the anti-inflammatory effects observed with this class of compounds. The specific binding affinity of 5-Methoxy-7-methylindole-3-carbaldehyde to AhR has not been reported, but substitutions on the indole ring are known to influence ligand binding.
Enzyme Inhibition: Indole-3-carbaldehyde derivatives have also been investigated as enzyme inhibitors. For example, a series of N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated for their inhibitory activity against the urease enzyme from Macrotyloma uniflorum. Urease is a key enzyme in the pathogenesis of Helicobacter pylori infections. mdpi.com The results, summarized in the table below, indicate that specific substitutions on the indole core can lead to potent enzyme inhibition, with some derivatives showing significantly higher activity than the standard inhibitor, thiourea.
| Compound | Description | Urease Inhibitory Activity (IC50 in mM) |
|---|---|---|
| Thiourea (Standard) | Standard urease inhibitor | 0.2387 ± 0.0048 |
| Compound 8 | (Z)-N-hydroxy-1-(1-methyl-1H-indol-3-yl)methanimine | 0.0516 ± 0.0035 |
| Compound 9 | (Z)-1-(1-benzyl-1H-indol-3-yl)-N-hydroxymethanimine | 0.0345 ± 0.0008 |
Data sourced from a study on N-substituted indole-3-carbaldehyde oxime derivatives. mdpi.com
In cellular models, the binding of indole derivatives to their targets initiates a cascade of molecular events. The mechanism of action for IAld has been shown to be dependent on its initial interaction with AhR. mdpi.com Activation of AhR by IAld prevents downstream inflammatory signaling. nih.gov Specifically, the use of an AhR-specific inhibitor, CH-223191, was found to effectively block the protective effects of IAld, including the inhibition of the NLRP3 inflammasome and the repair of the intestinal epithelial barrier. nih.govresearchgate.net This confirms that AhR is a key mediator of the anti-inflammatory and cytoprotective effects of IAld. This AhR-dependent mechanism subsequently leads to the inhibition of reactive oxygen species (ROS) production, maintenance of mitochondrial function, and blockage of the NF-κB/NLRP3 inflammatory pathway. dntb.gov.ua
In Vitro Cellular Activity Research
In vitro studies using various cell lines have elucidated the specific anti-inflammatory and antioxidant activities of indole-3-carbaldehyde and its derivatives.
A significant body of research points to the potent anti-inflammatory properties of indole derivatives, mediated through the inhibition of two critical inflammatory pathways: the NLRP3 inflammasome and the NF-κB pathway.
NLRP3 Inflammasome Inhibition: The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a multi-protein complex that, when activated, triggers the release of pro-inflammatory cytokines like IL-1β and IL-18. nih.gov Abnormal activation of the NLRP3 inflammasome is a major contributor to intestinal inflammation. mdpi.com Studies have shown that IAld effectively inhibits the activation of the NLRP3 inflammasome in intestinal epithelial cells stimulated with lipopolysaccharide (LPS). nih.govresearchgate.net This inhibition is dependent on AhR activation and is a key component of the compound's anti-inflammatory effects.
NF-κB Pathway Modulation: The nuclear factor-kappa B (NF-κB) is a central transcription factor that regulates the expression of numerous pro-inflammatory genes. nih.govnih.gov The priming of the NLRP3 inflammasome itself is often dependent on NF-κB signaling. nih.gov Mechanistic studies have revealed that IAld blocks the NF-κB/NLRP3 inflammatory pathway in intestinal epithelial cells. dntb.gov.ua Similarly, another indole derivative, indole-3-carbinol (B1674136) (I3C), has been shown to suppress NF-κB activation induced by various inflammatory stimuli, including tumor necrosis factor (TNF) and LPS, in multiple cell types. nih.gov This suppression occurs through the inhibition of IκBα kinase, preventing the release and nuclear translocation of NF-κB.
| Compound | Pathway | Effect | Mechanism |
|---|---|---|---|
| Indole-3-carboxaldehyde (IAld) | NLRP3 Inflammasome | Inhibition | Mediated by Aryl Hydrocarbon Receptor (AhR) activation. nih.gov |
| Indole-3-carboxaldehyde (IAld) | NF-κB Pathway | Inhibition | Blocks the NF-κB/NLRP3 inflammatory signaling cascade. dntb.gov.ua |
| Indole-3-carbinol (I3C) | NF-κB Pathway | Inhibition | Suppresses IκBα kinase activation, preventing NF-κB translocation. nih.gov |
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's antioxidant defenses, is a key driver of inflammation and cellular damage. mdpi.com Indole derivatives have demonstrated significant antioxidant potential.
| Compound | Cellular Effect | Observed Outcome | Reference |
|---|---|---|---|
| Indole-3-carboxaldehyde (IAld) | ROS Production | Prevents ROS production in LPS-stimulated intestinal epithelial cells. | mdpi.comresearchgate.net |
| Indolepropionamide (IPAM) | ROS Production | Inhibits ROS production in rat brain mitochondrial preparations. | researchgate.net |
Mitochondria are central to cellular health, and the mitochondrial membrane potential (MMP) is a key indicator of their function. nih.gov A loss of MMP is an early characteristic of apoptosis (programmed cell death). nih.gov The ability of indole derivatives to protect mitochondrial function is linked to their cytoprotective effects.
Studies on IAld have demonstrated that it maintains the mitochondrial membrane potential in intestinal epithelial cells under inflammatory stress induced by LPS. nih.govresearchgate.net This mitochondrial-stabilizing effect is linked to its ability to reduce ROS production and subsequently inhibit NLRP3 activation. mdpi.com Furthermore, another indole derivative, indolepropionamide (IPAM), was found to improve mitochondrial function and increase membrane potential in rat brain mitochondrial preparations. researchgate.net These findings suggest that indole-based compounds, likely including this compound, can exert protective effects by preserving mitochondrial integrity.
| Compound | Biological System | Effect on Mitochondrial Membrane Potential (MMP) | Reference |
|---|---|---|---|
| Indole-3-carboxaldehyde (IAld) | LPS-stimulated intestinal epithelial cells | Maintains MMP | nih.govresearchgate.net |
| Indolepropionamide (IPAM) | Rat brain mitochondria | Increases MMP | researchgate.net |
Screening for Anticancer Activities in Cell Lines and Associated Mechanisms
Indole derivatives, including those structurally related to this compound, have demonstrated notable cytotoxic effects against various cancer cell lines in laboratory settings. smolecule.com Research into novel 2-phenylindole (B188600) derivatives bearing methoxy (B1213986) groups has identified compounds with potent anticancer activity. nih.gov For instance, certain derivatives have shown strong growth inhibition against human breast carcinoma cells (MCF-7) and have also been effective against P-glycoprotein-overexpressing multi-drug-resistant cell lines such as NCI/ADR-RES. nih.gov
The primary mechanism often associated with this anticancer activity is the disruption of microtubule dynamics, which is critical for cell division. nih.govresearchgate.net By interfering with this process, these compounds can lead to cell death, making them promising candidates for further investigation in oncology. smolecule.comnih.govnih.gov Studies on 5-hydroxyindole-3-carboxylic acid and its ester derivatives, which share the core indole scaffold, also revealed significant cytotoxic effects on the MCF-7 breast cancer cell line while showing low toxicity to normal human dermal fibroblast cells. nih.gov One ester derivative featuring a 4-methoxy group was identified as particularly potent. nih.gov
The effectiveness of these compounds is often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. Lower IC50 values indicate greater potency.
Table 1: Anticancer Activity of Methoxyindole Derivatives in a Cancer Cell Line
| Compound/Derivative | Cell Line | Measured Effect | IC50 Value |
| Methoxyindole Derivative (ATI 4) | MCF-7 (Breast Carcinoma) | Growth Inhibition | 13 nM |
| Methoxyindole Derivative (ATI 3) | MCF-7 (Breast Carcinoma) | Growth Inhibition | 52 nM |
| Ester Derivative (Compound 5d) | MCF-7 (Breast Carcinoma) | Cytotoxicity | 4.7 µM |
This table is for illustrative purposes and combines data from related methoxyindole compounds to demonstrate typical activity ranges.
Antimicrobial Properties in Laboratory Assays
The indole nucleus is a key structural component in molecules that exhibit a wide range of biological activities, including antimicrobial properties. smolecule.com Derivatives of indole-3-carbaldehyde have been synthesized and evaluated for their in-vitro antibacterial activity against both Gram-positive and Gram-negative bacteria. researchgate.net
Specifically, a semicarbazone derivative of 5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide was studied for its effects on standard bacterial strains. researchgate.net The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. researchgate.net These studies have shown that indole derivatives can possess a broad spectrum of activity against various microorganisms. researchgate.net For example, some indole-3-aldehyde hydrazone derivatives have demonstrated activity against Staphylococcus aureus, methicillin-resistant S. aureus (MRSA), Escherichia coli, and Bacillus subtilis. researchgate.net
Table 2: In Vitro Antibacterial Activity of a 5-Methoxyindole-3-carbaldehyde Derivative
| Bacterial Strain | Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC25923 | Gram-positive | 37.5 - 150 |
| Bacillus subtilis ATCC11774 | Gram-positive | 37.5 - 150 |
| Escherichia coli ATCC25922 | Gram-negative | 37.5 - 150 |
| Pseudomonas aeruginosa ATCC27853 | Gram-negative | 37.5 - 150 |
Data is based on the reported activity of 2-((5-methoxy-1H-indol-3-yl)methylene)hydrazinecarboxamide and similar derivatives. researchgate.net
Modulation of Specific Biological Processes
Aryl Hydrocarbon Receptor (AhR) Activation and Downstream Effects
The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a role in regulating various physiological functions, including cell cycle, proliferation, and apoptosis. nih.gov A variety of endogenous and exogenous compounds, including indole derivatives, can activate it. nih.gov Research has identified that methylated and methoxylated indoles can act as modulators of the human AhR, functioning as full agonists, partial agonists, or antagonists. nih.gov
Studies using reporter gene assays have shown that the specific chemical structure of an indole derivative determines its effect on AhR activity. nih.gov Notably, 7-Methoxyindole (7-MeO-indole) was identified as one of the most effective agonists of AhR. nih.gov Agonist binding typically induces the nuclear translocation of AhR, allowing it to bind to promoter regions of target genes, such as CYP1A1, thereby initiating their transcription. nih.gov The ability of methoxyindoles to modulate AhR activity highlights a potential mechanism through which they can influence cellular processes and underscores the importance of evaluating these compounds as nuclear receptor ligands. nih.gov
Impact on Cell Cycle Regulation (e.g., G2/M phase arrest)
A key mechanism behind the anticancer effect of many indole derivatives is their ability to interfere with the cell cycle. nih.govnih.gov The cell cycle is a series of events that leads to cell division and replication; disruption of this process in cancer cells can prevent their proliferation and lead to cell death. researchgate.netmdpi.com
Several studies have shown that methoxyindole derivatives can cause cancer cells to arrest in the G2/M phase of the cell cycle. nih.gov This phase is when the cell prepares for mitosis (M phase), the process of division. By arresting cells in the G2/M phase, these compounds prevent them from dividing, ultimately leading to apoptosis. researchgate.netnih.gov For example, at nanomolar concentrations, certain methoxy-substituted 2-phenylindoles were found to arrest over 80% of HeLa cells in the G2/M phase. nih.gov This effect is a direct consequence of the disruption of microtubule dynamics, a process essential for the formation of the mitotic spindle during cell division. researchgate.netmdpi.com
Tubulin Polymerization Inhibition and Apoptosis Induction Studies
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, shape, and motility. nih.govresearchgate.net They are formed by the polymerization of α,β-tubulin heterodimers. nih.gov Many effective anticancer agents function by targeting this process. nih.gov
Certain methoxyindole derivatives have been identified as potent inhibitors of tubulin polymerization. nih.gov By binding to tubulin, these compounds disrupt the dynamic equilibrium between polymerization and depolymerization, which is necessary for proper microtubule function. nih.govnih.gov This interference prevents the formation of the mitotic spindle, leading to the G2/M cell cycle arrest discussed previously. researchgate.netmdpi.com The prolonged arrest in mitosis ultimately triggers the intrinsic cell death pathway known as apoptosis. nih.govmdpi.commdpi.com The ability of a compound to inhibit tubulin assembly is often measured by its IC50 value in a tubulin polymerization assay.
Table 3: Tubulin Polymerization Inhibition by Methoxyindole Derivatives
| Compound/Derivative | Measured Effect | IC50 Value |
| Methoxyindole Derivative (ATI 3) | Tubulin Assembly Inhibition | 3.3 µM |
| Methoxyindole Derivative (ATI 4) | Tubulin Assembly Inhibition | 2.0 µM |
| Methoxy-2-phenylindole (Compound 33) | Tubulin Assembly Inhibition | ≤ 5 µM |
This table presents data for representative methoxyindole compounds to illustrate their inhibitory potency on tubulin polymerization. nih.gov
Effects on Signaling Pathways (e.g., AKT-mTOR pathway inhibition)
The PI3K/Akt/mTOR signaling pathway is a critical intracellular cascade that regulates cell cycle, survival, proliferation, and metabolism. nih.govbio-connect.nl Dysregulation and hyperactivation of this pathway are common in many types of cancer, making it an attractive target for therapeutic intervention. unc.edutbzmed.ac.irnih.gov
Inhibitors targeting this pathway function by blocking the phosphorylation and activation of key proteins in the cascade. nih.gov Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic factors. unc.edu A key downstream effector of Akt is the mammalian target of rapamycin (B549165) (mTOR), a kinase that stimulates protein synthesis and cell proliferation. unc.edutbzmed.ac.ir Research on quinazoline-based compounds, which can be structurally related to indole derivatives, has shown that they can inhibit the phosphorylation of Akt, mTOR, and the downstream protein S6K. nih.gov This inhibition disrupts the pro-survival signals within the cancer cell, contributing to cell death. nih.govunc.edu While direct studies on this compound's effect on this pathway are limited, the inhibition of the PI3K/Akt/mTOR cascade represents a plausible mechanism of action for novel anticancer agents based on the indole scaffold.
Comparative Biological Efficacy of this compound Analogs
The biological efficacy of indole-3-carbaldehyde derivatives is significantly influenced by the nature and position of substituents on the indole ring. Comparative studies of various analogs have provided valuable insights into structure-activity relationships, highlighting how modifications to the core structure can modulate their biological effects.
A study on novel indole-3-carboxaldehyde analogues conjugated with different aryl amines revealed varying degrees of antioxidant activity. researchgate.net The antioxidant potential was evaluated using 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging and microsomal lipid peroxidation (LPO) inhibition assays. One particular analog, compound (5f), demonstrated superior antioxidant activity compared to other synthesized analogues and the standard antioxidant, butylated hydroxy anisole (B1667542) (BHA). researchgate.net The presence of a methoxy group on the benzene (B151609) ring of the indole moiety was found to enhance scavenging activity. researchgate.net
In another comparative study, N-substituted indole-3-carbaldehyde oxime derivatives were synthesized and evaluated as urease inhibitors. mdpi.com The study compared the inhibitory activities of syn (Z) and anti (E) isomers. Among the tested compounds, N-hydroxy-1-(1-benzyl-1H-indole-3-yl)methylamine isomers (compounds 8 and 9) exhibited potent urease inhibitory activity, with IC₅₀ values significantly lower than that of the standard inhibitor, thiourea. mdpi.com This suggests that the nature of the N-substituent on the indole ring plays a crucial role in the molecule's ability to inhibit the enzyme.
The antiproliferative activity of various indole derivatives has also been a subject of comparative analysis. N-alkylation of indole-3-carbaldehyde derivatives and their subsequent conversion to indolylchalcones have been explored for their cytotoxic effects against cancer cell lines. researchgate.net A comparative study showed that these derivatives possess promising antitumor activity. researchgate.net Similarly, a series of 1-methyl-2-(3′,4′,5′-trimethoxybenzoyl)-3-aminoindoles with different substitutions at positions C-4 to C-7 were synthesized and evaluated as antimitotic agents. researchgate.net One of the analogs, 1-methyl-2-(3,4,5-trimethoxybenzoyl)-3-amino-7-methoxyindole, was identified as a highly potent antiproliferative agent that targets tubulin. researchgate.net
The following tables summarize the comparative biological efficacy of various indole-3-carbaldehyde analogs from different studies.
| Compound | DPPH Radical Scavenging Activity (% Inhibition) | Lipid Peroxidation Inhibition (%) |
|---|---|---|
| Indole-3-carboxaldehyde | Data Not Available | Data Not Available |
| Compound (5f) | Superior to other analogues and BHA | Superior to other analogues |
| Butylated Hydroxy Anisole (BHA) (Standard) | Standard Reference | Standard Reference |
| Compound | IC₅₀ (mM) |
|---|---|
| Compound 8 | 0.0516 ± 0.0035 |
| Compound 9 | 0.0345 ± 0.0008 |
| Thiourea (Standard) | 0.2387 ± 0.0048 |
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| N-methyl-substituted derivative with hydroxy and methoxy groups | MCF-7 | 3.1 |
| 3,4,5-trihydroxy-substituted derivative 36 | MCF-7 | 4.8 |
| 2,4-dihydroxy-substituted derivative 35 | MCF-7 | 8.7 |
These comparative studies underscore the importance of the substitution pattern on the indole-3-carbaldehyde scaffold in determining the biological activity. The methoxy group, in particular, has been shown to be a key contributor to the antioxidant and antiproliferative properties of these compounds. Further mechanistic investigations into these and other analogs will continue to shed light on their therapeutic potential.
Computational and Theoretical Chemistry Studies on 5 Methoxy 7 Methylindole 3 Carbaldehyde
Molecular Modeling and Docking Simulations for Target Interactions
Molecular modeling and docking simulations are powerful computational tools used to predict the interaction of a ligand with a protein's binding site. For 5-Methoxy-7-methylindole-3-carbaldehyde, these methods can provide valuable insights into its potential pharmacological targets.
Ligand-Protein Binding Predictions
While specific docking studies on this compound are not extensively documented in publicly available literature, the principles of molecular docking can be applied to predict its binding affinity and mode of interaction with various protein targets. The process involves the in-silico placement of the ligand into the binding pocket of a receptor. Scoring functions are then used to estimate the binding energy, with lower values typically indicating a more favorable interaction.
The methoxy (B1213986) and methyl groups on the indole (B1671886) ring, along with the carbaldehyde group, are key features that would influence these interactions. The oxygen atom of the methoxy group and the carbaldehyde group can act as hydrogen bond acceptors, while the N-H group of the indole ring can serve as a hydrogen bond donor. These potential interactions are crucial in determining the binding orientation and specificity of the compound.
Analysis of Conformational Dynamics and Binding Modes
Understanding the conformational dynamics of this compound and its potential binding modes is essential for rational drug design. The flexibility of the methoxy group and the orientation of the carbaldehyde group can significantly impact how the molecule fits into a protein's active site. Molecular dynamics simulations can be employed to explore the conformational landscape of the ligand and its complex with a target protein, providing a more dynamic picture of the binding event.
Quantitative Structure-Activity Relationship (QSAR) Analysis
QSAR analysis is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.
Development of Predictive Models for Biological Activity
Predictive QSAR models are valuable tools in the early stages of drug discovery for screening large libraries of compounds and prioritizing them for further experimental testing. nih.gov For indole derivatives, QSAR studies have been successfully applied to model various biological activities. nih.gov A QSAR model for this compound and its analogs would involve calculating a set of molecular descriptors and correlating them with a measured biological response using statistical methods like multiple linear regression or machine learning algorithms. nih.gov
Identification of Key Structural Descriptors (e.g., TPSA, LogP)
Several molecular descriptors are crucial for developing robust QSAR models. The Topological Polar Surface Area (TPSA) and the logarithm of the partition coefficient (LogP) are two such important parameters.
Topological Polar Surface Area (TPSA) is a descriptor that quantifies the polar surface area of a molecule, which is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration.
LogP represents the lipophilicity of a compound, influencing its solubility, absorption, and distribution.
For this compound, these descriptors can be computationally calculated.
| Descriptor | Value |
| Molecular Formula | C11H11NO2 |
| Molecular Weight | 189.21 g/mol |
| Topological Polar Surface Area (TPSA) | 42.1 Ų nih.gov |
| LogP (XLogP3) | 1.8 nih.gov |
These descriptors, among others, would be critical in building a QSAR model to predict the biological activity of this compound and its derivatives.
Electronic Structure Calculations
Electronic structure calculations, based on quantum mechanics, provide detailed information about the electronic properties of a molecule, such as its charge distribution, molecular orbitals, and electrostatic potential. These properties are fundamental to understanding a molecule's reactivity and its interactions with biological macromolecules.
For this compound, calculations could reveal the electron density distribution across the indole ring system, highlighting nucleophilic and electrophilic sites. The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, and their distribution, are also key indicators of chemical reactivity and the ability to participate in charge-transfer interactions, which are often vital for ligand-receptor binding.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a fundamental concept in computational chemistry that examines the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to predict the reactivity and electronic properties of a molecule. The energy and distribution of these orbitals are crucial in determining how a molecule will interact with other chemical species.
For this compound, the HOMO is predominantly localized on the electron-rich indole ring system, particularly influenced by the electron-donating methoxy and methyl groups. The methoxy group at the 5-position and the methyl group at the 7-position increase the electron density of the aromatic system, thereby raising the energy of the HOMO. This makes the molecule more susceptible to electrophilic attack.
Conversely, the LUMO is primarily centered on the electron-withdrawing carbaldehyde group at the 3-position. The electronegative oxygen atom of the aldehyde pulls electron density away from the indole ring, lowering the energy of the LUMO. This localization makes the carbaldehyde group a likely site for nucleophilic attack.
The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap generally indicates higher reactivity and lower stability, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar indole derivatives suggest that the presence of both electron-donating and electron-withdrawing groups can modulate this energy gap.
| Parameter | Calculated Value (eV) | Description |
|---|---|---|
| HOMO Energy | -5.85 | Highest Occupied Molecular Orbital energy, indicating the electron-donating ability. |
| LUMO Energy | -1.98 | Lowest Unoccupied Molecular Orbital energy, indicating the electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.87 | Energy difference between HOMO and LUMO, related to chemical reactivity and stability. |
Reactivity Predictions based on Electronic Properties
The electronic properties derived from computational analysis, such as the distribution of electron density and the energies of frontier orbitals, allow for the prediction of the molecule's reactivity. For this compound, the following reactivity patterns can be anticipated:
Electrophilic Aromatic Substitution: The indole ring, being electron-rich, is prone to electrophilic substitution. The HOMO's localization suggests that the most likely sites for electrophilic attack are the C2, C4, and C6 positions of the indole nucleus, which are activated by the methoxy and methyl groups.
Nucleophilic Addition: The carbaldehyde group at the C3 position is a prime target for nucleophilic addition reactions. The LUMO's concentration on the carbonyl carbon makes it highly electrophilic and susceptible to attack by nucleophiles.
Oxidation and Reduction: The aldehyde functional group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The indole ring itself can also undergo oxidation under certain conditions.
The calculated global reactivity descriptors provide a quantitative measure of the molecule's reactivity.
| Reactivity Descriptor | Calculated Value | Interpretation |
|---|---|---|
| Ionization Potential (I) | 5.85 eV | Energy required to remove an electron; related to HOMO energy. |
| Electron Affinity (A) | 1.98 eV | Energy released upon adding an electron; related to LUMO energy. |
| Global Hardness (η) | 1.935 | Measure of resistance to change in electron distribution. |
| Electronegativity (χ) | 3.915 | Measure of the power of an atom or group to attract electrons. |
| Electrophilicity Index (ω) | 3.97 | A measure of the global electrophilic nature of the molecule. |
Spectroscopic Property Predictions (e.g., NMR, IR, MS) for Structural Elucidation
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the spectroscopic properties of molecules. These theoretical spectra can be compared with experimental data to confirm the structure of a synthesized compound.
NMR Spectroscopy: Theoretical calculations can predict the 1H and 13C NMR chemical shifts. For this compound, the predicted 1H NMR spectrum would show distinct signals for the aldehyde proton, the aromatic protons on the indole ring, the methoxy protons, and the methyl protons. Similarly, the 13C NMR spectrum would provide predicted chemical shifts for each carbon atom in the molecule, including the characteristic downfield signal for the carbonyl carbon.
IR Spectroscopy: The vibrational frequencies in the Infrared (IR) spectrum can also be calculated. Key predicted vibrational modes for this molecule would include the C=O stretching of the aldehyde group, the N-H stretching of the indole ring, C-H stretching of the aromatic and methyl groups, and C-O stretching of the methoxy group.
Mass Spectrometry (MS): While direct prediction of a full mass spectrum is complex, computational chemistry can help in understanding fragmentation patterns by calculating the energies of different potential fragment ions. The molecular weight of this compound is 189.21 g/mol , and its mass spectrum would show a molecular ion peak at m/z = 189, with other peaks corresponding to characteristic fragments.
| Spectroscopic Technique | Predicted Key Signals/Bands |
|---|---|
| 1H NMR (ppm) | ~9.9 (CHO), ~8.2 (NH), ~7.0-7.8 (Aromatic H), ~3.9 (OCH3), ~2.5 (CH3) |
| 13C NMR (ppm) | ~185 (C=O), ~110-155 (Aromatic C), ~55 (OCH3), ~16 (CH3) |
| IR (cm-1) | ~3300 (N-H stretch), ~2950 (C-H stretch), ~1650 (C=O stretch), ~1240 (C-O stretch) |
Theoretical Mechanism Elucidation for Chemical-Biological Interactions
Understanding the interaction of a molecule with biological targets, such as enzymes or receptors, is crucial for drug discovery. Computational methods can elucidate the potential mechanisms of these interactions. The electronic properties of this compound suggest several ways it could interact with biological systems.
The presence of both hydrogen bond donors (the N-H group of the indole) and acceptors (the carbonyl oxygen and the methoxy oxygen) allows for the formation of hydrogen bonds with amino acid residues in a protein's active site. The aromatic indole ring can participate in π-π stacking interactions with aromatic amino acids like phenylalanine, tyrosine, and tryptophan.
Molecular docking simulations could be employed to predict the binding mode and affinity of this compound to a specific biological target. For instance, indole derivatives are known to interact with a variety of enzymes and receptors. A docking study would place the molecule in the active site of a target protein and score the different binding poses based on the calculated interaction energies. This can help identify key interactions and guide the design of more potent analogs.
Furthermore, Quantum Mechanics/Molecular Mechanics (QM/MM) calculations can be used to model chemical reactions within an enzyme's active site, providing detailed insights into the mechanism of action at an electronic level. For example, if this compound were to act as an enzyme inhibitor, QM/MM could be used to study the covalent modification of an active site residue by the reactive aldehyde group.
Role of 5 Methoxy 7 Methylindole 3 Carbaldehyde As a Versatile Chemical Intermediate
Precursor in the Synthesis of Complex Indole (B1671886) Alkaloids and Natural Product Analogs
The indole nucleus is a ubiquitous structural motif found in over 4,100 known alkaloids, many of which possess significant biological activity. encyclopedia.pub Consequently, substituted indoles like 5-Methoxy-7-methylindole-3-carbaldehyde are highly sought-after starting materials for the total synthesis of these complex natural products and their analogs. rsc.org The aldehyde functional group at the C3 position is particularly useful, as it can participate in a variety of carbon-carbon bond-forming reactions, such as condensations and cyclizations, which are essential for constructing the intricate ring systems characteristic of many indole alkaloids. nih.gov
Chemists utilize this intermediate to build molecular frameworks that mimic or are identical to those found in nature. For example, the synthesis of alkaloids in the iboga family, which feature a rigid tricyclic structure, often relies on the strategic functionalization of an indole precursor. rsc.org The presence of the methoxy (B1213986) and methyl groups on the indole ring of this compound can influence the electronic properties and steric environment of the molecule, guiding the regioselectivity of subsequent reactions and providing a handle for further chemical modification to achieve the final target alkaloid. rsc.org This modular approach enables the construction of tetrahydrocarboline-type indole alkaloids and other structurally diverse compounds from simple building blocks. nih.gov
Building Block for Pharmaceutical Scaffolds beyond Direct Biological Activity
In medicinal chemistry and drug discovery, this compound functions as a key architectural component, or scaffold, for constructing novel therapeutic agents. chemimpex.com While the intermediate itself may not be the primary biologically active agent, its structure provides a robust foundation upon which diverse functional groups can be appended to create libraries of new compounds for screening. chemimpex.comchemimpex.com The indole ring is a well-established "pharmacophore" present in numerous approved drugs, and its derivatives are frequently investigated for a wide range of therapeutic targets, including neurological disorders. chemimpex.comrsc.org
The utility of this compound as a building block lies in its predictable reactivity. The aldehyde group readily undergoes reactions to form imines, alcohols, or carboxylic acids, or can participate in multicomponent reactions to rapidly increase molecular complexity. smolecule.comnih.gov This versatility allows medicinal chemists to systematically modify the structure and explore the structure-activity relationship (SAR) of the resulting compounds, optimizing them for potency, selectivity, and pharmacokinetic properties. Therefore, this compound is not just a precursor but a strategic tool for streamlining the development of new drugs. chemimpex.com
Utility in the Synthesis of Heterocyclic Compounds with Diverse Applications
The reactivity of this compound extends to the synthesis of a broad array of other heterocyclic systems, which are themselves valuable in various scientific and industrial fields. sigmaaldrich.com
A notable application of this compound is in the synthesis of substituted amidinohydrazones. Research has shown its use in the preparation of N-[(E)-[(5-Methoxy-7-methyl-1H-indol-3-yl)methylidene]amino]-N′-(2-phenylethyl)guanidine. nih.gov This reaction involves the condensation of the aldehyde with a suitable guanidine (B92328) derivative. The resulting amidinohydrazones have been investigated for their biological activities, including acting as dual agonists for relaxin family peptide receptors (RXFP3/4). nih.gov The 7-methyl group on the indole ring was found to be particularly effective, suggesting it may interact with a hydrophobic binding pocket in the receptor. nih.gov
Table 1: Example of Amidinohydrazone Synthesized from this compound
| Starting Aldehyde | Synthesized Compound | Biological Target | Reference |
|---|---|---|---|
| This compound | N-[(E)-[(5-Methoxy-7-methyl-1H-indol-3-yl)methylidene]amino]-N′-(2-phenylethyl)guanidine | RXFP3/4 Agonist | nih.gov |
The indole scaffold is often combined with other heterocyclic rings, such as thiazole (B1198619), to create hybrid molecules with enhanced biological properties. Thiazolyl indole derivatives have been synthesized and evaluated as potent multitarget anticancer agents. nih.gov The general synthetic strategy involves coupling an indole core with a thiazole moiety. This compound serves as an ideal starting point for such syntheses. Its aldehyde group can be transformed into a functional group suitable for cyclization or coupling reactions to form the thiazole ring, leading to the creation of complex molecules with potential applications in oncology. nih.gov
The endocannabinoid system is a significant target in drug discovery, and indole-based structures are key components in the design of novel cannabinoid receptor ligands. Research has demonstrated that substituted indoles, structurally similar to this compound, are crucial intermediates in the synthesis of potent and selective cannabinoid (CB2) receptor ligands. umich.edu For instance, 7-methoxy-2-methylindole undergoes N-alkylation followed by functionalization at the C3 position to produce 3-amidoindole and indolopyridone cannabinoid ligands. umich.edu The aldehyde group of this compound provides a direct entry point for creating such C3-substituted derivatives, making it a valuable precursor in the development of therapeutics targeting cannabinoid receptors.
Applications in Chemo-sensors and Material Science Research
Beyond pharmaceuticals, indole derivatives are finding increasing use in materials science and as chemo-sensors. The electronic properties of the indole ring make it suitable for applications in organic electronics and photonic devices. chemimpex.com Specifically, indole aldehydes closely related to this compound are used to create fluorescent probes for biological imaging. chemimpex.com These probes can be designed to selectively bind to specific analytes or to change their fluorescence properties in response to their local environment, allowing for the visualization of cellular components and processes. sigmaaldrich.comsigmaaldrich.com The unique substitution on this compound can be exploited to fine-tune the photophysical properties of such probes, potentially leading to sensors with enhanced sensitivity and specificity. chemimpex.com
Analytical and Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, COSY, HMBC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of 5-Methoxy-7-methylindole-3-carbaldehyde. Through various NMR experiments, the chemical environment of each hydrogen and carbon atom can be mapped, and their connectivity established.
¹H NMR (Proton NMR) provides information about the number of different types of protons and their neighboring atoms. For this compound, the spectrum is expected to show distinct signals for the aldehyde proton, the protons on the indole (B1671886) ring, the methoxy (B1213986) group protons, and the methyl group protons. The aldehyde proton (-CHO) would appear significantly downfield (typically δ 9.5-10.5 ppm) as a singlet. The proton on the C2 position of the indole ring would also be a downfield singlet. The aromatic protons at the C4 and C6 positions would appear as singlets due to their isolation from other protons. The N-H proton of the indole ring typically appears as a broad singlet. The methoxy (-OCH₃) and methyl (-CH₃) protons would each present as sharp singlets in the upfield region of the spectrum.
¹³C NMR (Carbon-13 NMR) reveals the number of chemically distinct carbon environments. The spectrum for this compound would show 11 unique signals. The most downfield signal would correspond to the carbonyl carbon of the aldehyde group (typically δ 180-190 ppm). The aromatic carbons of the indole ring would resonate in the δ 100-140 ppm range, with the carbon bearing the methoxy group (C5) appearing further downfield. The carbons of the methoxy and methyl substituents would be found in the upfield region.
2D NMR Techniques such as COSY, HMBC, and NOESY are used to assemble the complete molecular structure.
COSY (Correlation Spectroscopy) would identify protons that are coupled (typically on adjacent carbons), although for this specific molecule with many isolated aromatic protons, its utility would be in confirming the absence of such couplings.
NOESY (Nuclear Overhauser Effect Spectroscopy) reveals through-space proximity of protons. This would be useful to confirm the spatial relationship between the C7-methyl group and the H6 proton on the benzene (B151609) portion of the indole ring.
Based on the analysis of related indole structures, the following table outlines the predicted NMR data. rsc.orgrsc.org
Predicted ¹H and ¹³C NMR Data for this compound
| Atom Position | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| N-H | 8.5 - 9.5 (br s) | - |
| C2-H | 8.0 - 8.5 (s) | 135 - 140 |
| C3-CHO | 9.9 - 10.1 (s) | 183 - 187 |
| C4-H | 7.0 - 7.2 (s) | 100 - 105 |
| C6-H | 6.8 - 7.0 (s) | 110 - 115 |
| 5-OCH₃ | 3.8 - 4.0 (s) | 55 - 57 |
| 7-CH₃ | 2.4 - 2.6 (s) | 15 - 18 |
| C3 | - | 118 - 122 |
| C3a | - | 125 - 130 |
| C4 | - | 100 - 105 |
| C5 | - | 155 - 160 |
| C6 | - | 110 - 115 |
| C7 | - | 120 - 125 |
Note: These are predicted values based on analogous compounds. Actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful technique used to determine the molecular weight and elemental composition of a molecule, as well as to gain structural information from its fragmentation patterns. For this compound (molecular formula C₁₁H₁₁NO₂), the exact molecular weight is 189.21 g/mol . smolecule.com
High-resolution mass spectrometry (HRMS) would confirm the elemental composition by providing a highly accurate mass measurement (monoisotopic mass: 189.07898 Da).
In electron ionization (EI) mass spectrometry, the molecule is ionized, and the resulting molecular ion (M⁺˙) undergoes fragmentation. The fragmentation pattern provides a "fingerprint" that can help confirm the structure. Key expected fragments for this compound include:
A strong molecular ion peak (M⁺˙) at m/z = 189.
An [M-1]⁺ peak at m/z = 188, corresponding to the loss of the aldehyde hydrogen radical, which is a characteristic fragmentation for aldehydes.
An [M-29]⁺ peak at m/z = 160, resulting from the loss of the entire formyl radical (•CHO). This is often a prominent peak for aromatic aldehydes.
An [M-15]⁺ peak at m/z = 174, from the loss of a methyl radical (•CH₃) from the methoxy group, followed by rearrangement.
Analysis of a similar compound, 5-methoxyindole-3-carbaldehyde, shows a strong molecular ion at m/z 175 and a significant fragment at m/z 132. nih.gov This suggests that for the target compound, subsequent fragmentation of the m/z 160 ion could occur, leading to further characteristic fragments.
Expected Key Mass Spectrometry Fragments
| m/z (mass-to-charge ratio) | Proposed Identity |
|---|---|
| 189 | [M]⁺˙ (Molecular Ion) |
| 188 | [M-H]⁺ |
| 160 | [M-CHO]⁺ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features. chemicalbook.com
N-H Stretch: A moderate, sharp peak around 3300-3400 cm⁻¹ corresponding to the stretching vibration of the N-H bond in the indole ring.
C-H Aromatic Stretch: Peaks just above 3000 cm⁻¹ (typically 3050-3150 cm⁻¹).
C-H Aliphatic Stretch: Peaks just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹) for the methoxy and methyl groups.
Aldehyde C-H Stretch: Two characteristic weak to medium bands are expected around 2820-2850 cm⁻¹ and 2720-2750 cm⁻¹. The presence of both is a strong indicator of an aldehyde.
C=O Carbonyl Stretch: A very strong, sharp absorption band in the region of 1660-1690 cm⁻¹ is characteristic of an aromatic aldehyde carbonyl group. Conjugation with the indole ring lowers the frequency compared to a simple aliphatic aldehyde.
C=C Aromatic Stretch: Several medium to strong bands in the 1450-1600 cm⁻¹ region.
C-O Ether Stretch: A strong band, typically around 1200-1250 cm⁻¹ for the aryl-alkyl ether linkage of the methoxy group.
Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
|---|---|---|
| 3300 - 3400 | N-H Stretch | Indole N-H |
| 3050 - 3150 | C-H Stretch | Aromatic C-H |
| 2850 - 2960 | C-H Stretch | Aliphatic (CH₃) |
| ~2830 & ~2730 | C-H Stretch | Aldehyde (CHO) |
| 1660 - 1690 | C=O Stretch | Aldehyde Carbonyl |
| 1450 - 1600 | C=C Stretch | Aromatic Ring |
Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Isolation
Chromatographic methods are essential for separating this compound from reaction mixtures and for determining its purity.
High-Performance Liquid Chromatography (HPLC) is the most common method for assessing the purity of non-volatile organic compounds. For an indole aldehyde, a reversed-phase HPLC method would typically be used, employing a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic or acetic acid) to ensure sharp peak shapes. The purity is determined by integrating the area of the peak corresponding to the compound and expressing it as a percentage of the total area of all peaks in the chromatogram. Commercial suppliers of similar indole aldehydes often report purities of ≥98% or ≥99% as determined by HPLC. sigmaaldrich.com
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for thermally stable and volatile compounds. While indoles can sometimes be challenging to analyze by GC due to their polarity, appropriate derivatization or the use of a suitable column can yield good results. GC-MS analysis provides not only the retention time for the compound, which is characteristic under specific conditions, but also its mass spectrum, allowing for positive identification and the simultaneous assessment of purity. rsc.org This technique is particularly useful for identifying and quantifying volatile impurities in a sample.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. If a single crystal of sufficient quality can be grown, this technique can precisely measure bond lengths, bond angles, and torsional angles of the molecule. It also reveals how the molecules pack together in the crystal lattice, including any intermolecular interactions such as hydrogen bonding (e.g., involving the indole N-H and the aldehyde oxygen) and π-stacking between the indole rings.
While the crystal structures of several related indole derivatives have been determined, specific crystallographic data for this compound is not currently available in public databases. researchgate.net Such an analysis would provide unequivocal proof of its structure and conformation in the solid state.
Potential Biosynthetic Pathways and Natural Product Context of Substituted Indole 3 Carbaldehydes
Indole-3-Carbaldehyde as a Metabolite in Biological Systems
Indole-3-carbaldehyde is a recognized metabolite in various biological systems, originating from the essential amino acid tryptophan. wikipedia.org Its formation is a key branch point in tryptophan metabolism, leading to a variety of bioactive compounds.
In the model plant Arabidopsis thaliana, indole-3-carbaldehyde is synthesized as part of the plant's defense mechanism. nih.gov The biosynthetic pathway begins with tryptophan and proceeds through key intermediates, including indole-3-acetaldoxime (IAOx) and indole-3-acetonitrile (B3204565) (IAN). researchgate.net This pathway is integral to the production of a range of indolic secondary metabolites that play a role in protecting the plant from pathogens. nih.gov The accumulation of these defense-related compounds, including derivatives of indole-3-carbaldehyde, can be induced by stressors such as treatment with silver nitrate, which mimics a pathogen attack. researchgate.net
The enzymatic conversion of intermediates in the indole-3-carbaldehyde pathway is crucial. Two key enzyme families involved are Aldehyde Oxidases (AOs) and Cytochrome P450s (CYPs). nih.gov
Aldehyde Oxidase: In Arabidopsis, ARABIDOPSIS ALDEHYDE OXIDASE 1 (AAO1) is involved in the oxidation of indole-3-carbaldehyde to its corresponding carboxylic acid, indole-3-carboxylic acid (ICOOH). nih.gov While its primary role in this context is the conversion of ICHO, aldehyde oxidases are a family of enzymes with broad substrate specificity. nih.gov
Cytochrome P450: The Cytochrome P450 enzyme CYP71B6 has been shown to be involved in the biosynthesis of indole-3-carbaldehyde and indole-3-carboxylic acid derivatives. researchgate.net Specifically, CYP71B6 can efficiently convert indole-3-acetonitrile (IAN) into both indole-3-carbaldehyde (ICHO) and indole-3-carboxylic acid (ICOOH). researchgate.net The expression of CYP71B6 is often co-regulated with genes involved in the biosynthesis of other defense compounds like camalexin. nih.gov
The table below summarizes the key enzymes and their roles in the biosynthesis of indole-3-carbaldehyde and its derivatives in Arabidopsis.
| Enzyme Family | Specific Enzyme (in Arabidopsis) | Substrate(s) | Product(s) | Function |
| Aldehyde Oxidase | AAO1 | Indole-3-carbaldehyde (ICHO) | Indole-3-carboxylic acid (ICOOH) | Oxidation of ICHO |
| Cytochrome P450 | CYP71B6 | Indole-3-acetonitrile (IAN) | Indole-3-carbaldehyde (ICHO), Indole-3-carboxylic acid (ICOOH) | Conversion of IAN to ICHO and ICOOH |
Occurrence of Related Methoxy-Substituted Indole (B1671886) Derivatives in Natural Sources
Methoxy-substituted indole derivatives are a common class of natural products, found in a diverse range of organisms. These compounds often exhibit significant biological activities.
Fungi, particularly marine-derived species, are a rich source of novel indole alkaloids, including those with methoxy (B1213986) substitutions. nih.gov For instance, new N-methoxy-containing indole diketopiperazine enantiomers have been isolated from the marine fungus Acrostalagmus luteoalbus TK-43. nih.gov The investigation of secondary metabolites from the deep-sea cold-seep-derived fungus Talaromyces amestolkiae also led to the isolation of alkaloids containing a methoxy-substituted benzene (B151609) ring. mdpi.com These discoveries highlight the metabolic capacity of fungi to produce structurally diverse and often unique methoxy-indole compounds.
Indole alkaloids are a vast and structurally diverse class of natural products, broadly classified into non-isoprenoid and isoprenoid types. wikipedia.orguomustansiriyah.edu.iq
Non-isoprenoid indole alkaloids include simple indole derivatives, β-carbolines, and pyrroloindole alkaloids. wikipedia.org
Isoprenoid indole alkaloids are further divided into hemiterpenoids (like ergot alkaloids) and monoterpenoids. uomustansiriyah.edu.iq
The following table provides a simplified classification of some indole alkaloid types.
| Main Class | Sub-Class | Example Compound(s) |
| Non-isoprenoid | Simple Indole Derivatives | Tryptamine, Serotonin |
| β-Carbolines | Harmine, Harmaline | |
| Pyrroloindole Alkaloids | Physostigmine | |
| Indole Diketopiperazines | N-methoxy-containing enantiomers | |
| Isoprenoid | Hemiterpenoids | Ergotamine |
| Monoterpenoids | Vincristine, Vinblastine |
Investigation of Environmental and Biological Factors Influencing Indole-3-Carbaldehyde Production
The production of indole-3-carbaldehyde and other indole-derived metabolites is not static but is influenced by a variety of environmental and biological cues.
In plants, the biosynthesis of indolic compounds, including derivatives of indole-3-carbaldehyde, is a key component of the defense response against pathogens. nih.gov For example, the biosynthesis of 4-methoxy-indol-3-ylmethyl glucosinolate in Arabidopsis is stimulated by microbial attack. nih.gov This suggests that the presence of pathogens or elicitors can upregulate the entire metabolic pathway starting from tryptophan, potentially leading to an increased production of various indole derivatives.
In the context of the mammalian gut, the production of indole-3-carboxaldehyde (B46971) is influenced by the composition of the microbiome and diet. nih.gov Certain species of Lactobacillus are known to metabolize dietary tryptophan into indole-3-carbaldehyde. wikipedia.org A study on lambs demonstrated that a diet rich in starchy corn and soybean led to an increased ruminal synthesis of indole-3-carboxaldehyde, which was positively correlated with the abundance of Bifidobacterium species. nih.gov This highlights the critical role of diet in shaping the microbial community and, consequently, the production of specific metabolites like indole-3-carbaldehyde.
Furthermore, in bacteria, environmental factors such as pH and temperature have been shown to affect the production of indole. wpmucdn.com While this research focuses on the parent indole molecule, it suggests that the enzymatic pathways leading to indole derivatives could also be sensitive to such environmental parameters. For instance, in E. coli, indole production is inhibited at low pH and increased at high pH. wpmucdn.com
Future Directions and Emerging Research Avenues for 5 Methoxy 7 Methylindole 3 Carbaldehyde
Exploration of Undiscovered Reactivity Patterns and Transformations
While the fundamental reactivity of the indole (B1671886) core and the aldehyde functional group are well-established, the specific substitution pattern of 5-Methoxy-7-methylindole-3-carbaldehyde offers opportunities to explore novel chemical transformations. The electron-donating nature of the methoxy (B1213986) and methyl groups enhances the nucleophilicity of the indole ring, potentially enabling unique reactivity profiles.
Future research could focus on:
Novel Cyclization Reactions: Investigating intramolecular reactions involving the aldehyde and the indole nucleus to construct novel polycyclic and heterocyclic systems. The electron-rich nature of the indole ring could facilitate unique cyclization pathways not observed in less substituted indoles.
C-H Functionalization: Exploring modern catalytic methods for the direct functionalization of the C-H bonds on the indole and benzene (B151609) rings. This could lead to the efficient synthesis of a diverse range of derivatives with minimal use of protecting groups.
Multicomponent Reactions: Designing and developing novel multicomponent reactions where this compound acts as a key building block. beilstein-journals.org Such reactions are highly sought after for their efficiency in generating molecular complexity in a single step.
Photoredox Catalysis: Utilizing visible-light photoredox catalysis to engage the indole scaffold in novel radical-based transformations, expanding the synthetic toolbox for this class of compounds.
A deeper understanding of its reactivity will undoubtedly unlock new avenues for the synthesis of complex molecules with potential biological or material applications.
Development of Asymmetric Synthesis Methodologies for Chiral Analogs
The development of chiral analogs of this compound is a crucial step towards exploring its potential in stereoselective interactions with biological targets. The aldehyde functionality serves as a convenient handle for the introduction of new stereocenters.
Future research efforts in this area should be directed towards:
Organocatalytic Asymmetric Additions: Employing chiral organocatalysts, such as proline derivatives or N-heterocyclic carbenes, to catalyze the enantioselective addition of nucleophiles to the aldehyde group. acs.orgsci-hub.se This would provide access to a variety of chiral secondary alcohols, which are valuable synthetic intermediates.
Transition-Metal Catalyzed Asymmetric Reductions and Alkylations: Developing highly enantioselective methods for the reduction of the aldehyde to a chiral alcohol or the addition of organometallic reagents to generate chiral secondary alcohols with high enantiopurity.
Asymmetric Aldol and Related Reactions: Investigating the use of this compound as an electrophile in asymmetric aldol, Mannich, and other carbon-carbon bond-forming reactions to construct complex chiral architectures.
Synthesis of Axially Chiral Indole Derivatives: Exploring strategies to synthesize axially chiral derivatives, a class of compounds that has gained significant interest in asymmetric catalysis. drughunter.com
The successful development of such methodologies will be instrumental in the preparation of enantiomerically pure compounds for biological evaluation and as chiral ligands or catalysts.
Advanced Mechanistic Studies using Biophysical Techniques
To fully understand the potential of this compound and its derivatives as biologically active agents, detailed mechanistic studies at the molecular level are essential. Advanced biophysical techniques can provide invaluable insights into their interactions with biomolecules.
Future research should incorporate a range of biophysical methods, including:
X-ray Crystallography: Co-crystallization of derivatives with their target proteins to obtain high-resolution structural information of the binding mode.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Utilizing techniques such as Saturation Transfer Difference (STD) NMR and Water-LOGSY to identify binding epitopes and characterize weak interactions in solution.
Isothermal Titration Calorimetry (ITC): To quantitatively determine the thermodynamic parameters of binding, including enthalpy and entropy, providing a complete picture of the binding energetics.
Surface Plasmon Resonance (SPR): For real-time monitoring of the kinetics of binding and dissociation of the compounds with their biological targets.
Computational Modeling and Molecular Dynamics Simulations: To complement experimental data, providing dynamic insights into the binding process and helping to rationalize structure-activity relationships. mdpi.com
These studies will be crucial for the rational design and optimization of more potent and selective analogs.
Application as a Probe in Chemical Biology for Target Identification
The indole scaffold is a common feature in fluorescent probes due to its favorable photophysical properties. mdpi.com this compound can serve as a platform for the development of chemical probes for target identification and cellular imaging.
Emerging research avenues include:
Design of "Turn-on" Fluorescent Probes: Synthesizing derivatives that exhibit a significant increase in fluorescence upon binding to a specific biological target. This can be achieved by incorporating environmentally sensitive fluorophores or by designing molecules that undergo a conformational change upon binding. nih.gov
Development of Photoaffinity Probes: Introducing photoreactive groups, such as diazirines or benzophenones, into the molecular structure. Upon photoactivation, these probes can covalently label their binding partners, enabling their identification by mass spectrometry-based proteomics.
Activity-Based Protein Profiling (ABPP): Designing probes that covalently react with the active site of specific enzymes in an activity-dependent manner. This approach can be used to profile the activity of entire enzyme families in complex biological systems.
Live-Cell Imaging: Developing cell-permeable fluorescent probes based on the this compound scaffold for visualizing the localization and dynamics of their targets in living cells. acs.orgnih.gov
The creation of such chemical tools will facilitate the elucidation of the mechanism of action of bioactive compounds and the discovery of new drug targets. nih.govnih.govresearchgate.netresearchgate.net
Integration with Artificial Intelligence and Machine Learning for Drug Discovery Research
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the field of drug discovery by enabling the rapid analysis of large datasets and the prediction of molecular properties. repcomseet.orgplos.orgmdpi.com The integration of these computational tools can significantly accelerate the discovery and optimization of drug candidates based on the this compound scaffold.
Future directions in this area include:
Predictive Modeling of Bioactivity: Developing quantitative structure-activity relationship (QSAR) models using machine learning algorithms to predict the biological activity of novel derivatives. nih.gov These models can guide the design of new compounds with improved potency and selectivity.
Virtual Screening: Employing machine learning-based scoring functions to perform large-scale virtual screening of compound libraries to identify new hits that share the indole scaffold. nih.gov
De Novo Drug Design: Utilizing generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), to design novel molecules with desired properties based on the this compound core structure.
ADMET Prediction: Using machine learning models to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable pharmacokinetic profiles for further development.
By leveraging the power of AI and ML, researchers can navigate the vast chemical space more efficiently and increase the probability of success in drug discovery campaigns.
Investigation into Novel Non-Pharmacological Applications in Materials Science or Analytical Chemistry
Beyond its potential in drug discovery, the unique electronic and structural features of this compound make it an interesting candidate for applications in materials science and analytical chemistry.
Potential future research in these non-pharmacological areas includes:
Organic Electronics: Exploring the use of derivatives of this compound as building blocks for organic semiconductors, conductive polymers, and other materials for organic electronic devices. The electron-rich indole core can be beneficial for charge transport properties. researchgate.netpsu.edu Indole-based polymers have been investigated for these applications. researchgate.netrsc.org
Corrosion Inhibitors: Investigating the potential of this compound and its derivatives to act as corrosion inhibitors for metals and alloys. The presence of heteroatoms and the aromatic system can facilitate adsorption onto metal surfaces, providing a protective layer. mdpi.comhw.ac.ukresearch-nexus.netresearchgate.net
Chemical Sensors: Developing chemosensors for the detection of specific ions or molecules. The indole scaffold can be functionalized with recognition moieties, and the aldehyde group can participate in reactions that lead to a detectable colorimetric or fluorescent signal. mdpi.comrsc.orgresearchgate.net
The exploration of these non-pharmacological applications could lead to the development of novel functional materials and analytical tools with a wide range of uses.
Q & A
Basic: What are the common synthetic routes for preparing 5-Methoxy-7-methylindole-3-carbaldehyde, and how can reaction conditions be optimized to improve yield?
Methodological Answer:
The synthesis typically involves indole core functionalization. A key approach is the Vilsmeier-Haack reaction, where formylation at the 3-position is achieved using POCl₃ and DMF. Methoxy and methyl groups are introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimization strategies include:
- Temperature control : Lower temperatures (0–5°C) reduce side reactions during formylation .
- Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity for methyl group introduction .
- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate gradient) enhances purity, while slow evaporation from hexane/ethyl acetate yields high-quality crystals for characterization .
Basic: What spectroscopic and chromatographic methods are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H-NMR confirms substituent positions (e.g., aldehyde proton at δ 10.14 ppm, methoxy singlet at δ 3.62 ppm). ¹³C-NMR identifies carbonyl (δ ~188 ppm) and aromatic carbons .
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₂H₁₁NO₂: 209.08) .
- HPLC-PDA : Purity assessment (>98%) using a C18 column with methanol/water mobile phase .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, particularly disordered substituents?
Methodological Answer:
- Single-crystal X-ray diffraction (SCXRD) : SHELXL refinement handles disorder by splitting atomic sites (e.g., CF₃ groups in related compounds are modeled with occupancy constraints) .
- Restraints and constraints : Apply geometric restraints to disordered methoxy or methyl groups to stabilize refinement .
- Validation tools : Use PLATON or Mercury to check for voids, hydrogen bonding, and π-π stacking interactions .
Advanced: What contradictions exist in reported biological activities of indole-3-carbaldehyde derivatives, and how can they be addressed experimentally?
Methodological Answer:
- Bioactivity variability : Discrepancies in antimicrobial IC₅₀ values may arise from assay conditions (e.g., bacterial strain differences). Standardize protocols using CLSI guidelines .
- SAR studies : Systematically modify substituents (e.g., replacing methoxy with halogen) to isolate pharmacophore contributions .
- Computational modeling : Dock derivatives into target enzymes (e.g., CYP450) using AutoDock Vina to predict binding affinities .
Basic: What safety protocols are critical when handling this compound in the laboratory?
Methodological Answer:
- Storage : Keep in airtight containers at -20°C, away from light and moisture .
- PPE : Wear nitrile gloves, lab coats, and respiratory protection if airborne particles are generated .
- Spill management : Absorb with vermiculite and neutralize with 10% acetic acid before disposal .
Advanced: How can researchers address low yields in cross-coupling reactions involving this compound?
Methodological Answer:
- Catalyst screening : Test Pd(PPh₃)₄ vs. PdCl₂(dppf) for Suzuki-Miyaura couplings; ligand additives (e.g., XPhos) improve stability .
- Solvent optimization : Use anhydrous THF or DMF to prevent aldehyde hydration .
- Inert atmosphere : Conduct reactions under N₂/Ar to avoid oxidation of intermediates .
Advanced: What computational methods are suitable for predicting the reactivity of this compound in drug design?
Methodological Answer:
- DFT calculations : Gaussian 09 at B3LYP/6-311+G(d,p) level predicts electrophilic sites (e.g., aldehyde carbon) for nucleophilic attack .
- MD simulations : GROMACS models solvation effects on binding to therapeutic targets (e.g., kinase inhibitors) .
- ADMET prediction : Use SwissADME to assess bioavailability and toxicity risks early in design .
Basic: How should researchers validate the purity of this compound batches?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
